molecular formula C29H28N4O6 B557269 Fmoc-Ser(tBu)-ODhbt CAS No. 109434-27-7

Fmoc-Ser(tBu)-ODhbt

Cat. No.: B557269
CAS No.: 109434-27-7
M. Wt: 528.6 g/mol
InChI Key: NCZXTUHFIKZNNH-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ser(tBu)-ODhbt, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a derivative of serine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester. It is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group of serine from unwanted reactions.

Mechanism of Action

Target of Action

Fmoc-Ser(tBu)-ODhbt is primarily used in the field of peptide synthesis . Its main target is the peptide chain where it is incorporated as a serine residue with a protective group .

Mode of Action

This compound interacts with its target during the peptide synthesis process. It is an N-terminal protected reagent, meaning it prevents unwanted reactions at the N-terminus of the growing peptide chain . This allows for the controlled addition of amino acids in a stepwise manner during solid-phase peptide synthesis (SPPS) .

Biochemical Pathways

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis pathway . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed during the synthesis process, allowing the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

As a reagent used in peptide synthesis, this compound does not have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its utility and behavior in the synthetic process are of interest. It is stable under the conditions used in Fmoc SPPS, and its use leads to high-quality peptides .

Result of Action

The use of this compound in peptide synthesis results in the incorporation of a serine residue into the growing peptide chain . This can be crucial for the biological activity of the final peptide product, as serine is often involved in enzyme active sites and protein-protein interactions.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent choice, and the presence of other reagents can affect its stability and efficacy . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact and improve human health .

Biochemical Analysis

Biochemical Properties

Fmoc-Ser(tBu)-ODhbt plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during peptide synthesis. The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds .

Cellular Effects

The effects of this compound at the cellular level are primarily observed in its role in peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It can bind to biomolecules, participate in enzyme activation or inhibition, and induce changes in gene expression through the peptides it helps synthesize .

Temporal Effects in Laboratory Settings

Over time, this compound remains stable under the conditions typically used in peptide synthesis. Any long-term effects on cellular function would be indirect, resulting from the action of the peptides it helps to synthesize .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied, as it is primarily used in vitro for peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors involved in this process .

Transport and Distribution

In cells and tissues, this compound is transported and distributed as part of the process of peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(tBu)-ODhbt typically involves the following steps:

    Protection of Serine: The hydroxyl group of serine is protected using tert-butyl (tBu) to form O-tert-butyl-L-serine.

    Fmoc Protection: The amino group of O-tert-butyl-L-serine is protected with the Fmoc group to yield Fmoc-O-tert-butyl-L-serine.

    Formation of ODhbt Ester: The Fmoc-O-tert-butyl-L-serine is then reacted with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and esterification reactions under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels suitable for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ser(tBu)-ODhbt undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc and tBu protecting groups under specific conditions.

    Ester Hydrolysis: Hydrolysis of the ODhbt ester to release the serine residue.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the tBu group is removed using trifluoroacetic acid (TFA) in the presence of scavengers.

    Ester Hydrolysis: The ODhbt ester can be hydrolyzed under acidic or basic conditions to yield the free serine residue.

Major Products Formed

    Fmoc Deprotection: Yields the free amino group of serine.

    tBu Deprotection: Yields the free hydroxyl group of serine.

    Ester Hydrolysis: Yields the free serine residue.

Scientific Research Applications

Key Applications

In biological studies, peptides synthesized with Fmoc-Ser(tBu)-ODhbt can be used to investigate protein structure and function:

  • Protein Interaction Studies : Peptides can mimic natural substrates or inhibitors, aiding in the understanding of enzyme mechanisms.
  • Signal Transduction : Peptides containing serine residues are often involved in phosphorylation processes, which are critical in cellular signaling pathways.

Pharmaceutical Development

This compound plays a role in the development of peptide-based therapeutics:

  • Vaccine Development : Synthetic peptides can serve as antigens or epitopes for vaccine formulation.
  • Drug Design : Peptides synthesized using this compound can be designed to target specific biological pathways or receptors.

Case Study 1: Synthesis of Antimicrobial Peptides

A study utilized this compound to synthesize a series of antimicrobial peptides. The incorporation of serine was crucial for enhancing the stability and activity of the peptides against bacterial strains. The synthesized peptides exhibited significant antimicrobial properties, demonstrating the importance of serine in their efficacy.

Case Study 2: Development of Cancer Therapeutics

Research focused on creating peptide inhibitors targeting cancer cell proliferation used this compound as a key reagent. The resulting peptides showed promising results in preclinical models, highlighting their potential as therapeutic agents against specific cancer types.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-ODhbt but lacks the ODhbt ester group.

    Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serine.

    Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue instead of serine.

Uniqueness

This compound is unique due to the presence of the ODhbt ester, which provides additional stability and facilitates the incorporation of serine into peptides. This compound offers enhanced protection for the serine residue, making it a valuable tool in peptide synthesis.

Biological Activity

Fmoc-Ser(tBu)-ODhbt, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a serine derivative extensively utilized in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) group on the hydroxyl side chain. It plays a critical role in solid-phase peptide synthesis (SPPS), facilitating the introduction of serine residues while protecting functional groups from unwanted reactions.

This compound acts as an N-terminal protected reagent during peptide synthesis. Its protective groups prevent premature reactions at the N-terminus of the peptide chain, allowing for controlled elongation. The compound's reactivity is enhanced compared to other esters, making it particularly valuable in synthetic applications .

Biochemical Pathways

The compound is integral to the Fmoc/tBu SPPS pathway, where it participates in forming peptide bonds through coupling reactions. The activation of the carboxylic acid group by coupling reagents leads to the formation of stable amide bonds with amino acids or peptides .

Pharmacokinetics

As a reagent in peptide synthesis, this compound does not exhibit traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its stability under synthesis conditions ensures high-quality peptide production, which can then be evaluated for biological activity.

Cellular Effects and Molecular Mechanisms

The cellular effects of this compound are primarily indirect, stemming from the peptides synthesized using this compound. These peptides can influence various biological processes, including enzyme activity and cell signaling pathways. For instance, serine residues are known to be crucial in enzyme active sites and signaling cascades, suggesting that peptides incorporating this compound may play significant roles in these biological functions .

Applications in Scientific Research

This compound is widely applied across various fields:

1. Chemistry:

  • Used for synthesizing peptides and proteins.
  • Facilitates the incorporation of serine residues while protecting functional groups.

2. Biology:

  • Assists in studying protein structure and function.
  • Contributes to the development of peptide-based therapeutics.

3. Medicine:

  • Aids in synthesizing peptide drugs and vaccines.
  • Supports research into treatments for various diseases.

4. Industry:

  • Utilized for large-scale peptide production for research and therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in synthesizing various bioactive peptides:

Study Peptide Synthesized Biological Activity
Study 1DaptomycinAntibiotic activity
Study 2MUC1 T-cell helper peptideImmune response enhancement
Study 3UbiquitinCellular regulation

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXTUHFIKZNNH-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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